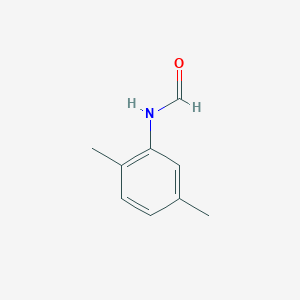![molecular formula C14H12N2O B158348 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 139962-68-8](/img/structure/B158348.png)
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in drug development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Scientific Research Applications
Antitubercular and Antibacterial Activities : A study by Bodige et al. (2019) synthesized a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including 4-methoxyphenyl, which exhibited potent antitubercular activity and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests the potential of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives in developing new antitubercular and antibacterial agents (Bodige et al., 2019).
Insecticidal Activity : Research by Bakhite et al. (2014) on pyridine derivatives, including those related to this compound, demonstrated notable insecticidal activity. This highlights its potential application in agriculture for pest control (Bakhite et al., 2014).
Potential in Novel Heterocyclic Systems : Deady and Devine (2006) explored the chemical reactions of compounds including this compound, leading to the development of new heterocyclic systems. These findings have implications for the synthesis of novel compounds in pharmaceutical and chemical research (Deady & Devine, 2006).
Antibacterial Agents Synthesis : Abdel-Mohsen and Geies (2009) utilized 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a related compound, for the synthesis of 1H-pyrrolo[2,3-b]pyridine systems, some of which were screened as antibacterial agents. This underscores the role of similar compounds in the development of new antibacterial drugs (Abdel-Mohsen & Geies, 2009).
Corrosion Inhibition : A study by Ansari et al. (2015) found that pyridine derivatives, including this compound analogs, effectively inhibited steel corrosion in acidic environments. This highlights its potential use as a corrosion inhibitor in industrial applications (Ansari et al., 2015).
Synthesis of Pyrrolo-Pyridines and Related Compounds : Davis, Wakefield, and Wardell (1992) described the use of reactions involving β-methylazines and nitriles to synthesize 2-phenyl[1H]-pyrrolo[2,3-b]pyridine and related compounds. These methods contribute to the broader synthesis strategies in medicinal chemistry and material science (Davis, Wakefield, & Wardell, 1992).
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is the calcium channel . Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is synthesized to act as a calcium channel antagonist , which means it inhibits the function of calcium channels.
Mode of Action
As a calcium channel antagonist, this compound works by inhibiting the influx of extracellular Ca^2+ through L-type voltage-dependent calcium channels . This inhibition subsequently reduces myocardial contraction and induces vasodilator effects .
Biochemical Pathways
The compound’s action on calcium channels affects the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal flow of calcium ions, which are essential for signal transduction in cells. This disruption can lead to various downstream effects, such as reduced muscle contraction and vasodilation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle contraction and induction of vasodilation . These effects are due to its antagonistic action on calcium channels, which disrupts normal calcium signaling and thus affects muscle contraction and blood vessel dilation.
Biochemical Analysis
Biochemical Properties
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes . The compound induces cleavage of PARP-1, which is a marker of apoptosis. Additionally, it activates caspase 9, an initiator enzyme in the apoptotic cascade . These interactions suggest that this compound may have potential as an anticancer agent by promoting cell death in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as K562, MV4-11, and MCF-7, the compound exhibits antiproliferative activity . It induces apoptosis by activating caspase 9 and causing fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy . Furthermore, this compound reduces the expression levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation . These effects highlight its potential in inhibiting cancer cell growth and inducing programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits PARP-1, leading to the accumulation of DNA damage and subsequent activation of the apoptotic pathway . The compound also activates caspase 9, which in turn activates downstream effector caspases, culminating in apoptosis . Additionally, it induces the fragmentation of LC3, a key protein in the autophagy process, further contributing to cell death . These molecular interactions underscore the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and pro-apoptotic effects in vitro, although the extent of these effects may diminish with prolonged exposure . These findings suggest that while the compound is stable, its efficacy may decrease over time, necessitating timely administration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects. The compound’s safety profile in animal models suggests potential for further development, provided that dosage is carefully controlled.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic pathways include demethylation and hydroxylation, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross cell membranes and accumulate in the cytoplasm . It interacts with transport proteins such as P-glycoprotein, which facilitates its distribution across cellular compartments . Additionally, the compound’s lipophilic nature allows it to penetrate tissues and reach target sites effectively . These properties ensure its widespread distribution within the body, enhancing its therapeutic potential.
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments. It is predominantly found in the cytoplasm, where it interacts with various biomolecules . The compound may also localize to the nucleus, where it exerts its effects on DNA repair enzymes such as PARP-1 . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISXEDJQZVJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424876 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139962-68-8 | |
| Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




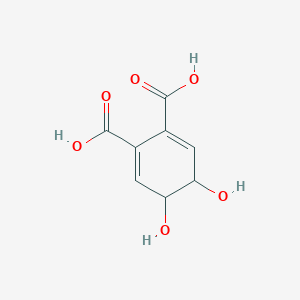

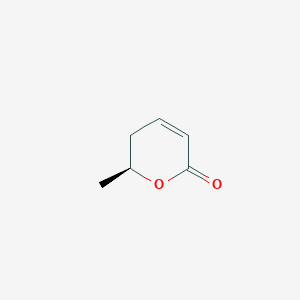
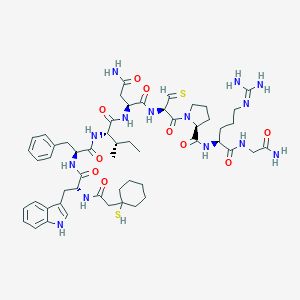


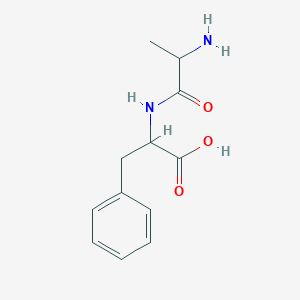

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)


